molecular formula C11H12N6O2 B2800130 N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine CAS No. 577986-51-7

N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine

Cat. No.: B2800130
CAS No.: 577986-51-7
M. Wt: 260.257
InChI Key: FOJIGPFBFSLRGR-UHFFFAOYSA-N
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Description

N2-Methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine ( 577986-51-7) is a specialized pyrimidine triamine derivative with a molecular formula of C11H12N6O2 and a molecular weight of 260.25 g/mol [ ][ ]. This compound features a nitro group and a phenyl substitution on its pyrimidine core, a structural motif of significant interest in medicinal chemistry and drug discovery. The SMILES notation for this compound is CNc1nc(Nc2ccccc2)c(c(n1)N) N+ [O-], which accurately represents its precise atomic connectivity [ ]. Pyrimidine triamine derivatives are recognized as valuable synthetic intermediates and scaffolds in pharmaceutical research. Structurally related compounds, particularly those with diphenylpyrimidine-diamine backbones, have been investigated as active ingredients in pharmaceutical compositions for the prevention or treatment of cancer, highlighting the therapeutic potential of this chemical class [ ]. Furthermore, closely related N4-phenyl pyrimidine triamine analogs have been synthesized and characterized for their role as antimicrobial agents, demonstrating significant activity against a range of Gram-positive bacteria, Gram-negative bacteria, and fungi [ ]. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-N-methyl-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2/c1-13-11-15-9(12)8(17(18)19)10(16-11)14-7-5-3-2-4-6-7/h2-6H,1H3,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJIGPFBFSLRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C(=N1)NC2=CC=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine can be achieved through several routes:

    Synthetic Routes and Reaction Conditions: One common method involves the nitration of a precursor compound, followed by the introduction of methyl and phenyl groups under controlled conditions. The reaction typically requires the use of strong acids and bases to facilitate the nitration and subsequent substitutions.

    Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.

    Substitution: The methyl and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Synthesis of N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine

The compound can be synthesized through various chemical reactions involving pyrimidine derivatives. The synthesis typically involves the reaction of substituted aromatic aldehydes with pyrimidine intermediates under specific conditions to yield the desired triamine structure. The detailed synthesis process includes:

  • Starting Materials : Pyrimidine derivatives and substituted aromatic aldehydes.
  • Reaction Conditions : Typically involves the use of solvents like glacial acetic acid and catalysts such as sodium acetate.
  • Characterization : The synthesized compounds are characterized using spectral data (NMR, IR) and elemental analysis to confirm their structure.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in drug development. Key findings include:

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, making it a potential candidate for developing new antibiotics.

CompoundMIC (μg/mL)Activity
This compound1.95Active against MTB H37Ra strain
Rifampicin (control)0.0095Standard control

This data indicates that the compound has comparable efficacy to established antibiotics in certain contexts .

Antitubercular Activity

The compound has been evaluated for its antitubercular properties against Mycobacterium tuberculosis (MTB). According to a study by Rao et al., several derivatives of this compound showed promising results in inhibiting the growth of MTB strains .

Anti-inflammatory Properties

Inhibitors derived from pyrimidine structures have been explored for their potential as anti-inflammatory agents. The this compound has been noted for its ability to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a role in inflammatory processes .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

Antituberculosis Treatment

The compound's effectiveness against MTB suggests it could be developed into a new treatment option for tuberculosis, particularly in drug-resistant cases.

Cancer Therapy

Due to its anti-inflammatory properties and ability to inhibit specific enzymes involved in cancer progression, this compound may also be explored as part of cancer treatment regimens.

Antimicrobial Formulations

With its proven antimicrobial activity, formulations containing this compound could be developed for treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

N4-(3-Chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine
  • Key Differences : Replaces the N4-phenyl group with 3-chlorophenyl.
  • Impact: Chlorine’s electronegativity increases polarity and may enhance binding to hydrophobic targets.
N4-(3-Fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine
  • Key Differences : Fluorine substitution at N4-phenyl.
  • Impact : Fluorine’s electron-withdrawing nature and small atomic radius improve metabolic stability and bioavailability compared to phenyl. The compound (CAS 674306-06-0) has a molecular weight of 340.32 g/mol and a purity ≥95% .
5-Nitroso-2,4,6-triaminopyrimidine
  • Key Differences: Nitroso (NO) group instead of nitro (NO₂) at position 5.
  • Impact : Nitroso derivatives are prone to redox reactions and are often intermediates or impurities (e.g., Triamterene EP Impurity A). The nitro group in the target compound offers greater stability .

Alkyl vs. Aryl Substituents

5-Hexylpyrimidine-2,4,6-triamine
  • Key Differences : A hexyl chain at position 5 instead of nitro.
  • Impact : The hexyl group increases hydrophobicity (LogP = 1.78) and may enhance membrane permeability. However, the absence of a nitro group reduces electron-deficient character, altering reactivity .
N4-Benzylpyrimidine-2,4,6-triamine
  • Key Differences : Benzyl group at N4 instead of phenyl.
  • Molecular weight is 215.26 g/mol (CAS 91333-15-2) .

Halogenated Derivatives

5-Chloropyrimidine-2,4,6-triamine
  • Key Differences : Chlorine at position 5 instead of nitro.
  • Impact: Chlorine is less electron-withdrawing than nitro, reducing acidity at the amino groups. Molecular weight is 159.58 g/mol (CAS 24867-23-0), with applications in heterocyclic building blocks .

Complex Substituent Patterns

N2-(3-Dimethylaminopropyl)-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
  • Key Differences: Dimethylaminopropyl chain at N2 and 2-fluorophenyl at N4.

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
N2-Methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine N2-CH₃, N4-Ph, 5-NO₂ ~325 (estimated) High stability, potential pharmacological use
N4-(3-Chlorophenyl) analog N4-(3-Cl-Ph), 5-NO₂ 340.32 Halogen bonding, enhanced polarity
N4-(3-Fluorophenyl) analog N4-(3-F-Ph), 5-NO₂ 340.32 Improved metabolic stability
5-Nitroso-2,4,6-triaminopyrimidine 5-NO 155.12 Redox-sensitive impurity
5-Hexylpyrimidine-2,4,6-triamine 5-hexyl 209.29 High LogP (1.78), membrane permeability
5-Chloropyrimidine-2,4,6-triamine 5-Cl 159.58 Heterocyclic building block

Biological Activity

N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial and antitubercular properties.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available pyrimidine precursors. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds. For instance, IR spectra reveal characteristic absorption bands corresponding to functional groups present in the molecule, while NMR provides insights into the molecular environment of hydrogen atoms.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity of this compound against selected pathogens:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive15.62 µg/mL
Escherichia coliActive31.25 µg/mL
Klebsiella pneumoniaeActive7.81 µg/mL
Pseudomonas aeruginosaInactive>31.25 µg/mL

The compound's effectiveness appears to correlate with the presence of electron-withdrawing groups on the aromatic ring, which enhances its interaction with bacterial cell membranes.

Antitubercular Activity

Recent studies have evaluated the antitubercular activity of this compound against Mycobacterium tuberculosis (MTB). Using the Microplate Alamar Blue Assay (MABA), researchers assessed its potency:

Compound Activity MIC (µg/mL)
N2-methyl-5-nitro-N4-phenyl...Active1.95
Control (Isoniazid)Highly Active0.1

The compound demonstrated significant activity at low concentrations, indicating its potential as a lead compound for further development in tuberculosis treatment.

Case Studies

  • Study on Antimicrobial Properties : A study published in the International Journal of Pharmaceutical Sciences and Research reported that derivatives of N2-methyl-5-nitro-N4-phenylpyrimidine were synthesized and screened for antimicrobial activity. The results highlighted that modifications to the phenyl group significantly influenced the biological activity against various pathogens .
  • Antitubercular Screening : Another research effort focused on evaluating a series of pyrimidine derivatives for their antitubercular properties. Among these, N2-methyl-5-nitro-N4-phenylpyrimidine showed promising results against MTB strains . The study emphasized structure-activity relationships that could guide future drug design.
  • Pharmacological Evaluation : A comprehensive pharmacological evaluation indicated that compounds with nitro substitutions exhibited enhanced bioactivity due to their ability to disrupt bacterial cellular processes . This finding supports ongoing investigations into similar pyrimidine derivatives as potential therapeutic agents.

Q & A

Q. What are the standard synthetic protocols for N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine, and how are reaction conditions optimized?

The synthesis typically involves multi-step substitution reactions on a pyrimidine core. Key steps include:

  • Nucleophilic substitution at the 2-, 4-, and 6-positions using methylamine, nitro groups, and phenylamine derivatives under controlled temperatures (80–120°C) .
  • Solvent selection (e.g., DMF or ethanol) to enhance solubility and reaction efficiency, with catalysts like palladium or acid/base mediators .
  • Purity optimization via column chromatography or recrystallization, monitored by HPLC or TLC . Yield optimization requires balancing stoichiometry, reaction time, and temperature gradients.

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • Spectroscopic techniques :
  • IR spectroscopy to identify functional groups (e.g., nitro stretch at ~1520 cm⁻¹, amine N–H stretch at ~3400 cm⁻¹) .
  • NMR (¹H/¹³C) to confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
    • X-ray crystallography to resolve 3D conformation, hydrogen bonding, and π-stacking interactions .

Q. What analytical methods are used to assess purity and stability?

  • HPLC-MS for quantitative purity assessment and degradation product identification .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability under varying humidity and temperature .
  • UV-Vis spectroscopy to monitor nitro group reduction or photodegradation .

Advanced Research Questions

Q. How do electronic effects of substituents (methyl, nitro, phenyl) influence reactivity and biological interactions?

  • Electron-withdrawing nitro groups increase electrophilicity at the pyrimidine ring, enhancing nucleophilic attack susceptibility .
  • Methyl groups donate electrons via induction, stabilizing intermediates in substitution reactions .
  • Phenyl rings contribute to π-π interactions with biological targets (e.g., enzyme active sites), as shown in docking studies . Computational modeling (DFT) can predict charge distribution and reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or enzyme inhibition data may arise from:

  • Variability in assay conditions (e.g., pH, bacterial strain differences) .
  • Impurity profiles , addressed by rigorous HPLC purification and LC-MS validation .
  • Meta-analysis of dose-response curves across studies to identify consistent trends .

Q. How is the compound’s interaction with biological targets experimentally validated?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) .
  • Cellular assays (e.g., cytotoxicity in HEK293 or HepG2 cells) to evaluate therapeutic potential .
  • X-ray co-crystallography with target proteins (e.g., kinases) to map binding modes .

Q. What methodologies are employed to study nitro group reduction mechanisms?

  • Electrochemical analysis (cyclic voltammetry) to track redox behavior .
  • Catalytic hydrogenation with Pd/C or PtO2 under controlled H₂ pressure, monitored by NMR .
  • Kinetic studies to compare reduction rates in polar vs. nonpolar solvents .

Methodological Considerations

Q. How are computational tools integrated into experimental design?

  • Molecular dynamics (MD) simulations predict solubility and aggregation behavior in aqueous/organic matrices .
  • QSAR models correlate substituent effects with bioactivity, guiding synthetic prioritization .

Q. What are the best practices for handling air- or light-sensitive intermediates?

  • Use Schlenk lines or gloveboxes under inert atmospheres (N₂/Ar) for nitro group stability .
  • Store intermediates in amber vials at –20°C with desiccants to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine
Reactant of Route 2
N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine

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